Conformational Bias: (R)-Val vs. (S)-Val
The conformation of peptides containing Boc-Phe-(R)-Val-OH is fundamentally governed by the chirality of the valine residue. X-ray crystallographic analysis of the analogous methyl ester Boc-Phe-Val-OMe demonstrates that the peptide backbone adopts a defined extended conformation in the solid state [1]. While direct data for Boc-Phe-(R)-Val-OH is not reported, it is well-established that substituting (R)-Val for (S)-Val induces a diastereomeric relationship that alters the spatial orientation of the isopropyl side chain, thereby modifying the preferred backbone torsion angles and, consequently, the overall peptide fold [2]. This stereochemical variation can be leveraged in de novo peptide design to achieve specific secondary structures or biological recognition.
| Evidence Dimension | Conformational Preference |
|---|---|
| Target Compound Data | Boc-Phe-(R)-Val-OH: Diastereomer with (R)-Val residue; expected to induce a distinct conformational bias in linked peptides. |
| Comparator Or Baseline | Boc-Phe-(S)-Val-OH: Diastereomer with (S)-Val residue; known to adopt extended conformations in related compounds [1]. |
| Quantified Difference | Not quantified; structural difference is qualitative (change in stereocenter configuration). |
| Conditions | Solid-state and solution-phase peptide conformation (inferred from X-ray crystallography and NMR studies on related Boc-dipeptides). |
Why This Matters
For applications requiring precise control over peptide secondary structure (e.g., mimetics of beta-turns, receptor agonists/antagonists), the defined (R)-Val stereochemistry provides a distinct conformational building block that cannot be replicated by the more common (S)-Val diastereomer.
- [1] Rajashankar KR, Chauhan VS, Ramakumar S. Crystal and molecular structure of Boc-Phe-Val-OMe; comparison of the peptide conformation with its dehydro analogue. Int J Pept Protein Res. 1995;46(6):487-493. View Source
- [2] Rajagopal A, et al. Chain Length Effects on Helix-Hairpin Distribution in Short Peptides with Aib-(D)Ala and Aib-Aib Segments. 2017. View Source
